molecular formula C5H9ClO2S B8202793 1-(Chloromethyl)-1-methylsulfonylcyclopropane

1-(Chloromethyl)-1-methylsulfonylcyclopropane

Cat. No.: B8202793
M. Wt: 168.64 g/mol
InChI Key: PCGBADYHIPTZQE-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-methylsulfonylcyclopropane is an organosulfur compound characterized by a cyclopropane ring substituted with a chloromethyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-methylsulfonylcyclopropane typically involves the chloromethylation of cyclopropane derivatives. One common method includes the reaction of cyclopropane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions often require low temperatures to prevent side reactions and ensure high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Safety measures are crucial due to the reactivity of the chloromethyl group and the potential hazards associated with the reagents used .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-1-methylsulfonylcyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Chloromethyl)-1-methylsulfonylcyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-methylsulfonylcyclopropane involves its interaction with nucleophiles and electrophiles in various chemical reactions. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methylsulfonyl group can participate in redox reactions, influencing the compound’s reactivity and stability. These interactions are crucial in determining the compound’s behavior in different chemical and biological contexts .

Comparison with Similar Compounds

Uniqueness: 1-(Chloromethyl)-1-methylsulfonylcyclopropane is unique due to the combination of its small ring size and the presence of both chloromethyl and methylsulfonyl groups. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

1-(chloromethyl)-1-methylsulfonylcyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2S/c1-9(7,8)5(4-6)2-3-5/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGBADYHIPTZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CC1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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